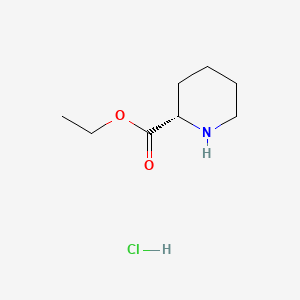

(S)-Ethyl piperidine-2-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2S)-piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAWPIXNSIYQPC-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678568 | |

| Record name | Ethyl (2S)-piperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123495-48-7 | |

| Record name | Ethyl (2S)-piperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (S)-Ethyl piperidine-2-carboxylate hydrochloride: Physicochemical Properties and Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

(S)-Ethyl piperidine-2-carboxylate hydrochloride , also known as (S)-ethyl pipecolinate hydrochloride, is a piperidine derivative frequently utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its hydrochloride salt form is favored in synthetic processes due to its enhanced stability and solubility, which facilitates easier handling and reaction control.[1] This technical guide provides an overview of the available solubility information and detailed experimental protocols for its determination.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 123495-48-7 | [1][2] |

| Molecular Formula | C₈H₁₅NO₂·HCl | [1][2] |

| Molecular Weight | 193.68 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Solubility Data

For research and development purposes, the experimental determination of its solubility in relevant solvent systems is crucial. The following sections outline detailed protocols for such determinations.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on standard laboratory practices for solubility assessment.[3][4][5]

Qualitative Solubility Testing

This method helps in classifying the compound based on its solubility in different solvents, which can provide insights into its polarity and functional groups.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Solvents:

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

5% Sodium hydroxide (NaOH) solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

5% Hydrochloric acid (HCl) solution

-

Concentrated sulfuric acid (H₂SO₄)

-

Procedure:

-

Water Solubility:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of water in small portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely.

-

-

Ether Solubility:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of diethyl ether in small portions, shaking vigorously.

-

Observe for dissolution.

-

-

Aqueous Acid/Base Solubility:

-

If the compound is water-insoluble, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl using the same procedure as in step 1.

-

Solubility in 5% NaOH suggests an acidic functional group.

-

Solubility in 5% NaHCO₃ suggests a strongly acidic functional group.

-

Solubility in 5% HCl suggests a basic functional group (e.g., an amine).[3][4]

-

-

Sulfuric Acid Solubility:

-

If the compound is insoluble in the above, its solubility in concentrated H₂SO₄ can be tested. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.[3]

-

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Tiered Approach)

This protocol provides a stepwise method to determine the approximate quantitative solubility of a test chemical in different solvents.

Materials:

-

This compound

-

Glass tubes

-

Analytical balance

-

Pipettes

-

Vortex mixer, sonicator, and rotator

-

Solvents in order of preference:

-

Cell culture media (e.g., DMEM)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (EtOH)

-

Procedure: This procedure is based on a tiered approach, starting with a high concentration and diluting if the compound does not dissolve.[5]

-

Tier 1: Initial Screening in Aqueous Media

-

Weigh approximately 10 mg of the compound into two separate glass tubes.

-

Add 0.5 mL of cell culture medium to one tube and 0.5 mL of another relevant aqueous buffer to the other, to achieve a concentration of 20 mg/mL.

-

Use a sequence of mechanical mixing methods to aid dissolution: vortexing, sonication, and rotation.

-

Visually inspect for complete dissolution (a clear solution with no visible particles).

-

If soluble, the solubility is ≥ 20 mg/mL. If not, proceed to the next step.

-

-

Dilution Step:

-

If the compound is not soluble at 20 mg/mL, add more solvent to decrease the concentration by a factor of 10 (i.e., to 2 mg/mL).

-

Repeat the mixing procedures.

-

Continue this process of dilution and mixing until the compound fully dissolves.

-

-

Tier 2: Organic Solvents

-

If the compound has low solubility in aqueous media, test its solubility in organic solvents like DMSO or ethanol.

-

Start with a high concentration (e.g., 200 mg/mL in DMSO) and follow the same tiered dilution approach as described above.[5]

-

Caption: Workflow for quantitative solubility determination.

Method for Compounds with Acidic or Basic Groups

For compounds like this compound, which contains a basic group, pH-dependent solubility is a key factor. A method involving pH adjustment and measurement can be employed.

Principle: The solubility of an ionizable compound is dependent on the pH of the solution. By preparing a saturated solution and titrating with an acid or base, the solubility at different pH values can be determined.

Procedure Outline:

-

Prepare a suspension of the compound in water (a close-to-saturated solution with excess solid present).

-

Allow the suspension to equilibrate.

-

Measure the pH of the solution.

-

Add a known aliquot of a standard acid or base titrant.

-

Measure the pH again after equilibration.

-

Repeat steps 4 and 5 to generate a pH-solubility profile.

-

The solubility can be calculated from the concentration of the unionized compound in solution at various pH points.

This guide provides a framework for understanding and determining the solubility of this compound. Given the absence of published quantitative data, the experimental protocols outlined are essential for any researcher or drug developer working with this compound.

References

An In-depth Technical Guide to the Stability Profile of (S)-Ethyl Piperidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability profile of (S)-Ethyl piperidine-2-carboxylate hydrochloride based on its chemical structure, general principles of pharmaceutical stability testing, and data from related compounds. Specific, quantitative stability data for this compound is not extensively available in the public domain. The tables and degradation pathways presented are illustrative and based on predictable chemical behavior.

Introduction

This compound is a chiral building block and a key intermediate in the synthesis of various pharmaceutical compounds. Its hydrochloride salt form generally enhances solubility and stability, making it more suitable for use in chemical processes.[1] Understanding the stability profile of this intermediate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[2][3] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

This guide provides a technical overview of the stability of this compound, including its anticipated degradation pathways and detailed protocols for conducting forced degradation studies as per ICH guidelines.[1][4][5]

General Stability and Storage

The stability of piperidine derivatives is influenced by their chemical structure and the surrounding environment.[5] The piperidine ring itself can be susceptible to oxidation and thermal degradation. The presence of an ethyl ester functional group makes this compound susceptible to hydrolysis, particularly under acidic or basic conditions.

Recommended Storage Conditions: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Refrigeration at 2-8°C is also recommended to minimize degradation over time.[1]

Predicted Degradation Pathways

Based on the structure of this compound, the following degradation pathways are most likely:

-

Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis to yield (S)-piperidine-2-carboxylic acid and ethanol. This is often the primary degradation pathway for ester-containing compounds.

-

Oxidation: The piperidine ring, particularly the nitrogen atom and adjacent carbons, can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.

-

Thermal Degradation: At elevated temperatures, decomposition can occur, possibly through decarboxylation or other complex reactions. Piperidine itself can start to decompose at elevated temperatures.

A significant goal of forced degradation studies is to generate degradation products to a level of 5-20%, which is considered optimal for the validation of analytical methods.[1][6][7]

Below is a diagram illustrating the most probable hydrolytic degradation pathway.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. ijcrt.org [ijcrt.org]

- 6. biopharminternational.com [biopharminternational.com]

- 7. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to (S)-Ethyl piperidine-2-carboxylate hydrochloride

CAS Number: 123495-48-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Ethyl piperidine-2-carboxylate hydrochloride, a key chiral building block in the synthesis of a wide range of pharmaceutical compounds. While detailed experimental data for this specific compound is limited in publicly available literature, this document consolidates the existing information and provides context based on related piperidine derivatives.

Chemical Identity and Properties

This compound is the hydrochloride salt of the ethyl ester of (S)-pipecolic acid. The hydrochloride form enhances the compound's stability and solubility, making it more amenable for use in various chemical reactions.[1] It is primarily utilized as an intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 123495-48-7 |

| Molecular Formula | C₈H₁₅NO₂·HCl[2] |

| Molecular Weight | 193.67 g/mol [2] |

| IUPAC Name | ethyl (2S)-piperidine-2-carboxylate;hydrochloride |

| Synonyms | (S)-Piperidine-2-carboxylic acid ethyl ester hydrochloride, ethyl (2S)-piperidine-2-carboxylate hydrochloride[2] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | White to yellow solid | Data from various commercial suppliers. |

| Melting Point | Not available | Often cited as "N/A" in supplier data sheets.[1] |

| Boiling Point | Not available | Data for the free base, Ethyl 2-piperidinecarboxylate, is 217 °C, but this will differ for the hydrochloride salt. |

| Solubility | Enhanced solubility in comparison to the free base.[1] | Specific quantitative data is not available. The hydrochloride salt form generally improves solubility in aqueous media. |

| Storage | Store at 2-8°C under an inert atmosphere.[1] | Recommended to prevent degradation. |

Synthesis and Manufacturing

Representative Experimental Protocol (General)

A plausible synthesis for this compound would involve the esterification of (S)-piperidine-2-carboxylic acid followed by the formation of the hydrochloride salt. A patent for a related compound, (2R, 4R)-4-methyl piperidine-2-ethyl formate, outlines a similar process.[3]

Step 1: Esterification of (S)-Piperidine-2-carboxylic acid

-

(S)-Piperidine-2-carboxylic acid is dissolved in anhydrous ethanol.

-

The solution is cooled, and a suitable esterification agent, such as thionyl chloride or a strong acid catalyst (e.g., sulfuric acid), is added dropwise.

-

The reaction mixture is heated to reflux and maintained for a period to ensure complete esterification.

-

Upon completion, the excess ethanol and reagent are removed under reduced pressure to yield the crude ethyl ester.

Step 2: Formation of the Hydrochloride Salt

-

The crude (S)-Ethyl piperidine-2-carboxylate is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added to the solution of the ester.

-

The hydrochloride salt precipitates out of the solution.

-

The solid is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum to yield this compound.

Applications in Drug Development

This compound serves as a crucial chiral intermediate in the synthesis of a variety of pharmaceutical agents. The piperidine moiety is a common scaffold in many biologically active compounds.

Key Therapeutic Areas:

-

Oncology: As a building block for novel kinase inhibitors.

-

Central Nervous System (CNS) Disorders: Used in the synthesis of compounds targeting neurological pathways.

-

Infectious Diseases: As a scaffold for antiviral and antibacterial agents.

Spectral and Analytical Data

Specific spectral data (NMR, IR, MS) for CAS number 123495-48-7 is not widely published. Researchers should expect to perform their own analytical characterization upon synthesis or purchase. Below are the expected spectral characteristics based on the structure.

Table 3: Expected Analytical Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), and multiplets for the diastereotopic protons of the piperidine ring. The proton at the chiral center (C2) would likely appear as a distinct multiplet. The N-H proton signal would be present and potentially broad. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five carbons of the piperidine ring. The carbon at the chiral center (C2) would be identifiable. |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show the molecular ion peak for the free base (C₈H₁₅NO₂) at m/z 157.11. Fragmentation patterns would likely involve the loss of the ethoxycarbonyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the secondary amine hydrochloride, the C=O stretch of the ester, and C-H stretches of the aliphatic ring and ethyl group. |

Experimental Workflows and Signaling Pathways

Due to its role as a synthetic intermediate, this compound is not typically involved directly in signaling pathways. Instead, it is a foundational component used to construct more complex molecules that may interact with biological targets.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical pharmaceutical agent.

Caption: Generalized synthetic workflow using (S)-Ethyl piperidine-2-carboxylate HCl.

Safety Information

This compound is classified as a chemical irritant. Standard laboratory safety precautions should be observed when handling this compound.

Table 4: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a valuable chiral building block for the synthesis of complex pharmaceutical molecules. While specific, in-depth experimental and analytical data for this compound (CAS 123495-48-7) is not extensively documented in public sources, this guide provides a foundational understanding based on available information and the properties of structurally related compounds. Researchers and drug development professionals are advised to perform thorough in-house characterization of this intermediate to ensure the quality and success of their synthetic endeavors.

References

A Technical Guide to the Spectral Analysis of (S)-Ethyl Piperidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for (S)-Ethyl piperidine-2-carboxylate hydrochloride (CAS 123495-48-7).[1][2] Due to the limited availability of published spectral data for this specific salt, this document primarily presents data for the closely related free base, ethyl pipecolinate (racemic), and discusses the expected spectral variations for the hydrochloride salt. This information is crucial for the identification, characterization, and quality control of this important synthetic intermediate in pharmaceutical development.[1]

Compound Information

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | (S)-Piperidine-2-carboxylic acid ethyl ester hydrochloride | [2] |

| CAS Number | 123495-48-7 | [1][2] |

| Molecular Formula | C₈H₁₅NO₂·HCl | [1][2] |

| Molecular Weight | 193.67 g/mol | [2] |

| Structure |  |

Spectral Data

The following sections present typical spectral data obtained for ethyl pipecolinate, the free base of the title compound. The key differences expected for the hydrochloride salt are also discussed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of ethyl pipecolinate in CDCl₃ shows characteristic signals for the ethyl ester and the piperidine ring protons. Upon conversion to the hydrochloride salt, protonation of the nitrogen atom is expected to cause a downfield shift (to a higher ppm value) of the adjacent protons (especially at C2 and C6) and the appearance of a broad signal for the N-H protons.

Table 1: ¹H NMR Spectral Data of Ethyl Pipecolinate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.18 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.34 | Multiplet | 1H | H-2 |

| ~3.08 | Multiplet | 1H | H-6 (equatorial) |

| ~2.66 | Multiplet | 1H | H-6 (axial) |

| ~1.97 - 1.43 | Multiplet | 6H | H-3, H-4, H-5 |

| ~1.27 | Triplet | 3H | -O-CH₂-CH₃ |

| (variable) | Broad Singlet | 1H | N-H (free base) |

Data is representative for the free base, ethyl pipecolinate, in CDCl₃.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the hydrochloride salt, carbons adjacent to the protonated nitrogen (C2 and C6) are expected to shift downfield.

Table 2: Representative ¹³C NMR Spectral Data of Ethyl Pipecolinate

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | C =O (Ester) |

| ~60.5 | -O-CH₂ -CH₃ |

| ~57.0 | C-2 |

| ~46.5 | C-6 |

| ~29.0 | C-4 |

| ~25.5 | C-3 |

| ~24.0 | C-5 |

| ~14.2 | -O-CH₂-CH₃ |

Data is estimated based on typical values for piperidine and ethyl ester moieties.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The spectrum is typically acquired for the free base. The molecular ion peak [M]⁺ for ethyl pipecolinate is observed at m/z 157.

Table 3: Mass Spectrometry Data (Electron Ionization) for Ethyl Pipecolinate

| m/z | Relative Intensity (%) | Proposed Fragment |

| 157 | ~20 | [M]⁺ (Molecular Ion) |

| 84 | 100 | [M - COOC₂H₅]⁺ (Loss of the ethyl carboxylate group) |

| 56 | ~12 | Further fragmentation of the piperidine ring |

Data is representative for the free base, ethyl pipecolinate.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt will exhibit additional characteristic peaks due to the ammonium group (NH₂⁺).

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration | Expected for Free Base | Expected for HCl Salt |

| ~3350 | N-H Stretch (Secondary Amine) | Yes | No |

| 3000 - 2700 | N-H Stretch (Secondary Ammonium Salt) | No | Yes (Broad) |

| ~2940 | C-H Stretch (Aliphatic) | Yes | Yes |

| ~1735 | C=O Stretch (Ester) | Yes | Yes |

| 1620 - 1560 | N-H Bend (Secondary Ammonium Salt) | No | Yes |

| 1300 - 1000 | C-O Stretch (Ester) | Yes | Yes |

Data is based on characteristic frequencies for the respective functional groups.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The solution is then filtered into a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition for ¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that covers the entire range of expected proton signals (typically 0-12 ppm).

-

Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon atom. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is typically dissolved in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution may be further diluted as needed.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for small molecules. The instrument consists of an ion source, a mass analyzer, and a detector.

-

Data Acquisition: The sample is introduced into the instrument, where it is vaporized and then ionized by a high-energy electron beam. This causes the molecule to lose an electron, forming a molecular ion, which can then fragment. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records the abundance of each ion.

Infrared (IR) Spectroscopy

-

Sample Preparation (for solids): A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, placing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The sample (e.g., KBr pellet or thin film) is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different wavenumbers (typically 4000-400 cm⁻¹). The resulting data is transformed into a spectrum showing absorbance or transmittance as a function of wavenumber.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectral analysis and characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and structural confirmation of a chemical entity.

References

An In-depth Technical Guide on the Molecular Structure of (S)-Ethyl piperidine-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ethyl piperidine-2-carboxylate hydrochloride, a chiral derivative of piperidine, is a key building block in the synthesis of numerous pharmaceutical compounds. Its specific stereochemistry and reactive functional groups make it a valuable intermediate in the development of drugs targeting a range of conditions, including neurological disorders. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation and characterization, including spectroscopic data, are presented to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural alkaloids. The introduction of a chiral center, as seen in (S)-Ethyl piperidine-2-carboxylate, allows for stereospecific interactions with biological targets, often leading to improved efficacy and reduced side effects. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic transformations.[1] This guide will delve into the essential technical details of this compound, providing a foundational resource for its application in synthetic and medicinal chemistry.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a piperidine ring with an ethyl ester group at the 2-position, existing as the (S)-enantiomer. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.

dot

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₂·HCl | [1][2] |

| Molecular Weight | 193.67 g/mol | [2] |

| CAS Number | 123495-48-7 | [1][2] |

| Appearance | Data not available | |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Solubility | Enhanced solubility due to hydrochloride salt form | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Synthesis

The synthesis of enantiomerically pure this compound typically involves the resolution of a racemic mixture of ethyl piperidine-2-carboxylate (ethyl pipecolinate). One common method utilizes a chiral resolving agent, such as a tartaric acid derivative, to form diastereomeric salts that can be separated by crystallization.

Experimental Protocol: Resolution of Racemic Ethyl Nipecotate

This protocol is adapted from a known process for generating the (S)-enantiomer of ethyl nipecotate.[3]

Materials:

-

Racemic ethyl nipecotate

-

Di-benzoyl-L-tartaric acid

-

Appropriate solvent (e.g., ethanol)

-

Hydrochloric acid (in a suitable solvent like ether or isopropanol)

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic ethyl nipecotate in a suitable solvent. In a separate container, dissolve an equimolar amount of di-benzoyl-L-tartaric acid in the same solvent.

-

Crystallization: Combine the two solutions. The diastereomeric salt of the (S)-enantiomer with di-benzoyl-L-tartaric acid is expected to be less soluble and will precipitate out of the solution upon cooling or concentration.[3]

-

Isolation: Isolate the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Base: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., diethyl ether or ethyl acetate) and an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The free (S)-ethyl piperidine-2-carboxylate will be extracted into the organic layer.

-

Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Salt Formation: To the dried organic solution containing the free base, add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) to precipitate the this compound.

-

Final Isolation: Isolate the final product by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

dot

Caption: General workflow for the resolution-based synthesis.

Characterization

The identity and purity of this compound are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

| Technique | Data Type | Expected/Reported Values for Ethyl Pipecolinate |

| ¹H NMR | Chemical Shift (δ) | Expected signals for the ethyl group (triplet and quartet), and piperidine ring protons. |

| ¹³C NMR | Chemical Shift (δ) | Expected signals for the carbonyl carbon, carbons of the ethyl group, and the piperidine ring carbons. |

| Mass Spec. | m/z | For the free base (C₈H₁₅NO₂), the molecular ion peak [M]⁺ would be at m/z 157.21. |

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of a secondary amine and an ester functional group, which can be further modified to introduce diverse functionalities. This compound is particularly valuable in the development of pharmaceuticals targeting the central nervous system.[4]

Conclusion

This compound is a fundamentally important chiral intermediate in pharmaceutical synthesis. This guide has provided a detailed overview of its molecular structure, properties, and a general synthetic approach. The presented information, including the visualization of its structure and a synthetic workflow, serves as a valuable technical resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents. Further research to establish and publish detailed spectroscopic and crystallographic data for this specific compound would be beneficial to the scientific community.

References

Chiral purity of (S)-Ethyl piperidine-2-carboxylate hydrochloride

An In-depth Technical Guide to the Chiral Purity of (S)-Ethyl piperidine-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a crucial chiral building block in the synthesis of various pharmaceuticals.[1][2] As a piperidine derivative, it forms the structural core of numerous biologically active molecules.[3][4] The stereochemistry of such compounds is of paramount importance, as different enantiomers of a drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[5][6] Therefore, ensuring the high chiral purity of starting materials like this compound is a critical step in drug development and quality control.

This technical guide provides an overview of the methods used to determine the chiral purity of this compound, focusing on experimental protocols and data interpretation.

Understanding Chiral Purity and Enantiomeric Excess

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images. These mirror-image isomers are known as enantiomers. While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can interact differently with other chiral molecules, such as biological receptors in the human body.[5]

The purity of a single enantiomer in a mixture is quantified by its enantiomeric excess (ee) . It represents the percentage of one enantiomer in excess of the other.[7] A sample containing 98% of the (S)-enantiomer and 2% of the (R)-enantiomer has an enantiomeric excess of 96% for the (S)-enantiomer (98% - 2%). A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%.[7]

Analytical Methods for Determining Chiral Purity

The most powerful and widely used technique for analyzing and separating enantiomers is High-Performance Liquid Chromatography (HPLC), specifically utilizing Chiral Stationary Phases (CSPs).[6][8][9] Other methods like Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are also employed.[9]

-

Direct Chiral HPLC: This is the most common approach. The sample is passed through an HPLC column packed with a CSP. The chiral selector in the stationary phase interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times.[5][10] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are among the most successful and versatile for a wide range of chiral compounds.[10]

-

Indirect Methods: For compounds that are difficult to separate directly or lack a UV chromophore for detection, an indirect method can be used. This involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form two diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC or GC column.[10]

-

Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a capillary column coated with a chiral stationary phase. A notable application involves the enantiomeric analysis of D- and L-pipecolic acid (the parent acid of the title compound) after derivatization, using a chiral capillary GC column and mass spectrometry detection.[11]

Data Presentation

Quantitative data regarding the purity of this compound is essential for quality assessment.

Table 1: Typical Commercial Purity Specifications

| Parameter | Specification | Source |

| Chemical Purity | ≥97% | [12] |

| Enantiomeric Purity (ee) | Typically >98% (Lot-specific, refer to Certificate of Analysis) | General Industry Standard |

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based: Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm (Note: Derivatization may be needed for enhanced sensitivity) |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer (Hypothetical, must be confirmed with standards) |

Experimental Protocols

Below is a detailed representative protocol for determining the enantiomeric excess of this compound using chiral HPLC.

Protocol: Chiral HPLC Analysis

-

Objective: To separate the (S) and (R) enantiomers of Ethyl piperidine-2-carboxylate and determine the enantiomeric excess (ee) of the (S)-enantiomer in a given sample.

-

Materials and Reagents:

-

This compound sample

-

(R,S)-Ethyl piperidine-2-carboxylate hydrochloride (racemic standard)

-

HPLC-grade Hexane

-

HPLC-grade Isopropanol (IPA)

-

Diethylamine (DEA)

-

Chiral HPLC Column (e.g., Chiralpak® AD-H or equivalent)

-

-

Instrumentation:

-

HPLC system with isocratic pump, autosampler, column oven, and UV/Vis detector.

-

Data acquisition and processing software.

-

-

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane, IPA, and DEA in the ratio of 90:10:0.1. Degas the solution using sonication or vacuum filtration before use.

-

Standard Preparation:

-

Racemic Standard: Accurately weigh and dissolve the racemic standard in the mobile phase to a final concentration of 1.0 mg/mL. This solution is used to confirm the separation and identify the peaks for the (R) and (S) enantiomers.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.

-

-

HPLC System Setup and Equilibration:

-

Install the chiral column into the column oven.

-

Set the column temperature to 25 °C.

-

Set the detector wavelength to 210 nm.

-

Pump the mobile phase through the system at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

-

-

Analysis:

-

Inject 10 µL of the racemic standard solution to verify the separation of the two enantiomer peaks and determine their respective retention times.

-

Inject 10 µL of the sample solution.

-

Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

-

-

Data Processing:

-

Integrate the peak areas for both the (S) and (R) enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 Where:

-

Area_S = Peak area of the (S)-enantiomer

-

Area_R = Peak area of the (R)-enantiomer

-

-

-

Visualizations

The following diagrams illustrate the workflow for chiral purity analysis and the principle of separation on a chiral stationary phase.

Caption: Workflow for Chiral Purity Analysis using HPLC.

Caption: Separation of Enantiomers on a Chiral Stationary Phase.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. acgpubs.org [acgpubs.org]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. [PDF] Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals | Semantic Scholar [semanticscholar.org]

- 7. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. mdpi.com [mdpi.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

Commercial Availability and Technical Guide for Enantiopure Ethyl Pipecolate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical resolution of enantiopure ethyl pipecolate hydrochloride. This valuable chiral building block is instrumental in the development of various pharmaceutical agents. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key methodologies.

Commercial Availability

Enantiopure (R)- and (S)-ethyl pipecolate hydrochloride are available from several chemical suppliers. The following tables summarize the readily available information from prominent vendors. It is important to note that purity and other specifications may vary by supplier and batch.

Table 1: Commercial Suppliers of (S)-Ethyl Pipecolate Hydrochloride

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| Santa Cruz Biotechnology | Ethyl (S)-piperidine-2-carboxylate HCl | 123495-48-7 | ≥97% | Biochemical for proteomics research.[1] |

| Sigma-Aldrich | (S)-piperidine-2-carboxylic acid ethyl ester hydrochloride | Not explicitly provided, but listed under AldrichCPR | Solid form | - |

Table 2: Commercial Suppliers of (R)-Ethyl Pipecolate Hydrochloride

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| ChemicalBook | Ethyl (R)-piperidine-2-carboxylate HCl | 183786-20-1 | Varies by supplier (e.g., 97%, 99% HPLC/GC) | Lists multiple suppliers in China.[1] |

| Amatek Scientific Co. Ltd. | Ethyl (R)-piperidine-2-carboxylate HCl | 183786-20-1 | 97% HPLC | Available in various package sizes.[1] |

| SanoChem (Chengdu) Tech. Co., Ltd. | Not explicitly provided | 183786-20-1 | 99% HPLC/GC | Available in various package sizes.[1] |

Table 3: Racemic Ethyl Pipecolate and its Hydrochloride Salt

| Compound | Supplier | CAS Number | Purity |

| Ethyl pipecolinate hydrochloride | Santa Cruz Biotechnology | 77034-33-4 | Not specified |

| Ethyl pipecolinate hydrochloride | Sigma-Aldrich | 77034-33-4 | 97% |

| Ethyl pipecolinate | Chem-Impex | 15862-72-3 | ≥ 98% (GC) |

Synthesis of Enantiopure Ethyl Pipecolate Hydrochloride

The most common and straightforward method for the synthesis of enantiopure ethyl pipecolate hydrochloride is the Fischer esterification of the corresponding enantiopure pipecolic acid.

Experimental Protocol: Fischer Esterification of L-Pipecolic Acid

This protocol describes the synthesis of (S)-ethyl pipecolate hydrochloride from L-pipecolic acid. The same procedure can be applied to D-pipecolic acid to obtain (R)-ethyl pipecolate hydrochloride.

Materials:

-

L-Pipecolic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or dry HCl gas)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Suspend L-pipecolic acid in a generous excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture until saturation.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

To precipitate the hydrochloride salt, bubble dry hydrogen chloride gas through the ethereal solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

Collect the precipitated (S)-ethyl pipecolate hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Logical Workflow for Synthesis:

Chiral Separation of Ethyl Pipecolate Enantiomers

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for the analytical and preparative separation of ethyl pipecolate enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly well-suited for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general method for the chiral separation of racemic ethyl pipecolate. Optimization of the mobile phase composition and other parameters may be necessary to achieve baseline separation.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Daicel CHIRALPAK® series such as IA, IB, IC, or AD)

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

-

The exact ratio will need to be optimized for the specific column and analyte. A typical starting point is 90:10 (n-hexane:isopropanol).

Procedure:

-

Prepare a standard solution of racemic ethyl pipecolate in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210-220 nm).

-

The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Logical Flow for Chiral Method Development:

Applications in Drug Development

Enantiopure pipecolic acid and its derivatives, including ethyl pipecolate hydrochloride, are crucial chiral building blocks in the synthesis of a wide range of pharmaceuticals. The specific stereochemistry of these molecules is often critical for their pharmacological activity and to minimize potential side effects. They are key components in the synthesis of local anesthetics, immunosuppressants, and other biologically active compounds. The availability of high-purity enantiomers of ethyl pipecolate hydrochloride is therefore essential for the advancement of drug discovery and development programs.

References

The Piperidine Scaffold: A Technical Guide to its Central Role in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design.[1][3] The structural and physicochemical properties of the piperidine moiety—including its conformational flexibility, ability to engage in various intermolecular interactions, and its capacity to modulate lipophilicity and aqueous solubility—make it an ideal framework for the development of novel therapeutic agents.[3][4] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a broad spectrum of pharmacological activities including anticancer, antiviral, antimicrobial, analgesic, and anti-Alzheimer's properties.[5][6][7]

This technical guide provides an in-depth exploration of the role of piperidine derivatives in medicinal chemistry, with a focus on quantitative structure-activity relationships, detailed experimental methodologies, and the visualization of their impact on critical signaling pathways.

Data Presentation: Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of substituents on the piperidine ring. Understanding these relationships is crucial for optimizing potency, selectivity, and pharmacokinetic profiles. This section summarizes key quantitative SAR data for piperidine derivatives across major therapeutic areas.

Anticancer Activity

Piperidine derivatives have shown significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of key signaling pathways and direct cytotoxic effects.[8][9]

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives

| Compound/Series | Cancer Cell Line | Cell Type | IC₅₀ / GI₅₀ (µM) | Reference(s) |

|---|---|---|---|---|

| Piperidine Derivative 16 | 786-0 | Renal Cancer | 0.4 | [10] |

| Piperidine Derivative 1 | PC-3 | Prostate Cancer | 6.3 | [10] |

| Piperidine Derivative 25 | PC-3 | Prostate Cancer | 6.4 | [10] |

| Piperidine Derivative 16 | NCI/ADR-RES | Multiple Drug-Resistant Ovarian Cancer | 17.5 | [10] |

| Piperidine Derivative 22 | NCI/ADR-RES | Multiple Drug-Resistant Ovarian Cancer | 19.8 | [10] |

| 3-(Pyrazin-2-yloxy)piperidin-2-one Analog | A549 | Lung Carcinoma | 32.43 | [11] |

| Piperine | HCT-8 | Colon Cancer | 66.0 | [11] |

| Piperine | B16 | Mouse Melanoma | 69.9 |[11] |

IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Growth inhibitory concentration) values represent the concentration of a compound required to inhibit 50% of cell growth or viability.

Anti-Alzheimer's Disease Activity

In the context of Alzheimer's disease (AD), piperidine derivatives are prominently featured as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[12][13] Low acetylcholine levels are a key factor in the cognitive decline associated with AD.[12]

Table 2: In Vitro Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives

| Compound/Series | Target Enzyme | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| Donepezil (E2020) | Acetylcholinesterase (AChE) | 0.0057 | [14] |

| 1-benzyl-4-(2-phthalimidoethyl)piperidine Analog (19 ) | Acetylcholinesterase (AChE) | 0.0012 | [15][16] |

| N-benzylpiperidine carboxamide (28 ) | Acetylcholinesterase (AChE) | 0.41 | [17] |

| Piperidine-3-carbohydrazide-hydrazone (3j ) | Butyrylcholinesterase (BuChE) | 1.27 | [18] |

| Piperidine-3-carbohydrazide-hydrazone (3g ) | Acetylcholinesterase (AChE) | 4.32 | [18] |

| N-benzylpiperidine carboxamide (20 ) | Acetylcholinesterase (AChE) | 5.94 | [17] |

| Benzimidazole-based piperidine hybrid | Acetylcholinesterase (AChE) | 22.07 - 42.01 |

| Piperidine-flavone Analog (5a ) | Amyloid-β peptide production | 44.20 |[7] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel piperidine derivatives. The following protocols provide standardized procedures for key experiments.

Synthesis Protocol: Catalytic Hydrogenation of a Pyridine Derivative

One of the most direct and atom-economical methods for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor.[2] This protocol is a generalized procedure based on common literature.[2]

Objective: To synthesize a substituted piperidine by reducing the corresponding substituted pyridine.

Materials:

-

Substituted pyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

-

Glacial acetic acid (solvent)

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas (high purity)

-

Filtration aid (e.g., Celite®)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine (e.g., 1.0 g) in glacial acetic acid (e.g., 10-20 mL).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the PtO₂ catalyst (1-5 mol%) to the solution.

-

Hydrogenation: Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

-

Purge the reactor head several times with an inert gas to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]

-

Commence vigorous stirring and maintain the reaction at room temperature for the specified duration (typically 12-24 hours), monitoring the reaction progress by observing hydrogen uptake.

-

Work-up: Upon reaction completion, carefully vent the hydrogen gas and purge the reactor with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

-

Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude piperidine derivative.

-

Purification: If necessary, purify the crude product by column chromatography or distillation to obtain the final product.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Biological Assay Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC₅₀/GI₅₀ value of a piperidine derivative against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Piperidine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls.

-

Incubate the plate for 48-72 hours in a humidified incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[19]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀/GI₅₀ value using non-linear regression analysis.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of piperidine derivatives often involves elucidating their effects on intracellular signaling pathways. Graphviz diagrams are provided to visualize these complex systems and experimental processes.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel piperidine derivatives.

Caption: A general workflow for the synthesis and evaluation of piperidine derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[19] It is frequently dysregulated in cancer, making it a prime target for anticancer therapies.[19]

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by piperidine derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-κB (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[6] Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders, making it an important therapeutic target.

Caption: The canonical NF-κB signaling pathway, highlighting a potential inhibitory role for piperidine derivatives.

Conclusion and Future Perspectives

The piperidine scaffold remains an exceptionally valuable and versatile tool in medicinal chemistry. Its continued presence in newly approved drugs and late-stage clinical candidates is a testament to its favorable drug-like properties. Future research will likely focus on the development of novel, stereoselective synthetic methodologies to access more complex and diverse piperidine derivatives.[20] The exploration of piperidine-based compounds as modulators of challenging drug targets, such as protein-protein interactions and epigenetic factors, represents a promising frontier. As our understanding of complex disease biology deepens, the rational design of sophisticated piperidine-containing molecules will undoubtedly continue to yield innovative and effective therapies for a wide range of human diseases.

References

- 1. Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neuroquantology.com [neuroquantology.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nwmedj.org [nwmedj.org]

- 12. goodrx.com [goodrx.com]

- 13. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]

- 17. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

Chiral Piperidine Scaffolds: A Cornerstone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals. The introduction of chirality to this versatile core unlocks a new dimension in drug design, enabling finer control over molecular interactions and significantly enhancing therapeutic potential. This technical guide delves into the critical role of chiral piperidine scaffolds, offering insights into their synthesis, biological significance, and application in targeting key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of complex biological and chemical processes.

The Significance of Chirality in Piperidine Scaffolds

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount in determining its biological activity. Chiral piperidine scaffolds offer several distinct advantages in drug design:

-

Modulation of Physicochemical Properties: The introduction of chiral centers and the specific orientation of substituents on the piperidine ring can significantly influence a molecule's physicochemical properties, such as pKa, lipophilicity (logP/logD), and solubility. These parameters are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

-

Enhanced Biological Activity and Selectivity: The precise spatial orientation of functional groups afforded by a chiral piperidine ring allows for optimal interactions with the target protein's binding site. This enhanced "fit" can lead to a substantial increase in potency (e.g., lower IC50 or Ki values) and selectivity for the intended target over off-targets, thereby reducing the potential for side effects.[2]

-

Improved Pharmacokinetic Properties: Strategic placement of chiral centers can shield a molecule from metabolic enzymes, leading to improved metabolic stability and a longer half-life in the body. Furthermore, chirality can influence a drug's ability to permeate cell membranes and cross the blood-brain barrier.[2]

-

Reduction of hERG Toxicity: The introduction of a chiral piperidine ring has been shown to mitigate the risk of cardiac toxicity associated with the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common hurdle in drug development.[2]

Quantitative Analysis of Chiral Piperidine-Containing Drugs and Inhibitors

The impact of incorporating chiral piperidine scaffolds is evident in the enhanced potency and selectivity of various therapeutic agents. The following tables summarize key quantitative data for several classes of compounds where this structural motif plays a pivotal role.

Table 1: Biological Activity of Chiral Piperidine-Containing MEK Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Compound 14 (precursor) | MEK1 | - | - | [3] |

| Optimized Chiral Piperidine Analog | MEK1/2 | <10 | Various | [3] |

Table 2: Biological Activity of Chiral Piperidine-Containing Bruton's Tyrosine Kinase (BTK) Inhibitors

| Compound | Target | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |

| BMS-986142 (reversible) | BTK | - | - | [3] |

| Branebrutinib (BMS-986143) | BTK | 0.1 | 7.2 (Ramos cells) | [3] |

| N-piperidine Ibrutinib | WT BTK | 51.0 | - | [4] |

| N-piperidine Ibrutinib | C481S BTK | 30.7 | - | [4] |

| Compound 6d (atropisomer) | BTK | 0.26 | 6.9 (Ramos cells) | [5] |

| Compound 16b | BTK | 139 | - | [6] |

| Compound 6f | BTK | 74 | 2100 (Raji cells) | [6] |

Table 3: Biological Activity of Chiral Piperidine-Containing HDM2-p53 Protein-Protein Interaction (PPI) Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| Compound 23 (piperidine core) | HDM2-p53 PPI | 169 | [3] |

| Compound 24 (chiral piperidine) | HDM2-p53 PPI | 41 | [3] |

Key Signaling Pathways Targeted by Chiral Piperidine-Containing Drugs

The versatility of the chiral piperidine scaffold allows for its incorporation into drugs targeting a wide array of signaling pathways implicated in various diseases.

MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9] Chiral piperidine-containing MEK inhibitors can effectively block the phosphorylation of ERK, thereby inhibiting downstream signaling and tumor growth.[3]

MEK/ERK Signaling Pathway Inhibition.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and proliferation.[10][11] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[10] Chiral piperidine scaffolds are integral to the design of potent and selective BTK inhibitors.[3]

BTK Signaling Pathway Inhibition.

HDM2-p53 Protein-Protein Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation.[12] Its activity is tightly regulated by the human double minute 2 (HDM2) protein, which targets p53 for degradation.[12] In many cancers, HDM2 is overexpressed, leading to the inactivation of p53.[3] Small molecule inhibitors that block the HDM2-p53 interaction can restore p53 function, leading to tumor cell apoptosis. Chiral piperidine scaffolds have been successfully employed to create potent inhibitors of this protein-protein interaction.[3]

HDM2-p53 Interaction Inhibition.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors, particularly the M3 subtype, are key regulators of bladder smooth muscle contraction.[13] In conditions like overactive bladder, hyperactivity of these receptors leads to urinary urgency and frequency.[13] Chiral piperidine-containing drugs, such as solifenacin, act as competitive antagonists of muscarinic receptors, leading to bladder relaxation and symptomatic relief.[14]

Muscarinic Receptor Antagonism.

Experimental Protocols for Synthesis and Biological Evaluation

The successful implementation of chiral piperidine scaffolds in drug discovery relies on robust synthetic methodologies and reliable biological assays.

General Workflow for Stereoselective Piperidine Synthesis

The synthesis of chiral piperidines often involves a multi-step process that requires careful control of stereochemistry.

General Synthetic Workflow.

Key Experimental Methodologies

1. Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

This method provides a direct route to chiral piperidines from readily available pyridinium salts.[15][16]

-

Reaction Setup: To a reaction vessel, add the pyridinium salt (1.0 equiv), a chiral primary amine (e.g., (R)-1-phenylethylamine, 10 equiv), formic acid (24 equiv), and a mixture of dichloromethane and water (15:1).

-

Catalyst Addition: Add the rhodium catalyst, [RhCp*Cl2]2 (1 mol%).

-

Reaction Conditions: Stir the reaction mixture at 40 °C for 22 hours in air.

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the enantioenriched piperidine.

2. Chemo-enzymatic Dearomatization of Activated Pyridines

This approach combines chemical synthesis with biocatalysis to achieve high stereoselectivity.[17]

-

Substrate Preparation: Synthesize the N-substituted tetrahydropyridine (THP) substrate from the corresponding pyridinium salt.

-

Enzymatic Reaction: To a buffered solution containing an amine oxidase and an ene-imine reductase, add the THP substrate to a final concentration of 10 mM.

-

Reaction Conditions: Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.

-

Workup and Extraction: Quench the reaction with isopropanol and centrifuge to remove the enzymes. Basify the supernatant and extract the chiral piperidine product with an organic solvent.

3. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the anti-proliferative activity of new chemical entities.[18]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine-containing compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Conclusion

Chiral piperidine scaffolds are undeniably a powerful tool in the arsenal of the medicinal chemist. Their ability to confer favorable physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles has solidified their position as a privileged structural motif in drug discovery.[2] As synthetic methodologies become more sophisticated and our understanding of drug-receptor interactions deepens, the innovative application of chiral piperidines is poised to continue delivering novel and effective therapies for a wide range of human diseases. The strategic incorporation of these chiral building blocks will undoubtedly remain a key strategy in the design of the next generation of medicines.

References

- 1. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]

- 5. Driving Potency with Rotationally Stable Atropisomers: Discovery of Pyridopyrimidinedione-Carbazole Inhibitors of BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. esmed.org [esmed.org]

- 10. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Muscarinic cholinergic signaling and overactive bladder-like symptoms associated with invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: N-Alkylation of (S)-Ethyl Piperidine-2-carboxylate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted piperidine scaffolds are crucial pharmacophores found in a vast array of pharmaceuticals and biologically active compounds.[1] Their synthesis is a cornerstone of medicinal chemistry. (S)-Ethyl piperidine-2-carboxylate, also known as ethyl pipecolinate, is a versatile chiral building block for creating complex molecular architectures.[2][3][4][5] This document provides detailed protocols for the N-alkylation of its hydrochloride salt, a common starting material, through two primary methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Chemical Principle

The N-alkylation of (S)-Ethyl piperidine-2-carboxylate hydrochloride first requires the neutralization of the ammonium salt to liberate the nucleophilic secondary amine. This free amine then reacts with an electrophile to form the N-alkylated product.

-

Direct Alkylation: This is a classic nucleophilic substitution (SN2) reaction. The free piperidine nitrogen attacks an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.[6] A base is required to neutralize the initial hydrochloride salt and to scavenge the acid generated if the product amine salt is formed.[7] Over-alkylation to form a quaternary ammonium salt is a potential side reaction, though generally less problematic for secondary amines compared to primary amines.[8][9]

-

Reductive Amination: This is a highly efficient and widely used alternative. The secondary amine reacts with an aldehyde or ketone to form an intermediate iminium ion. This ion is then reduced in situ by a hydride reagent, such as sodium triacetoxyborohydride, to yield the N-alkylated product.[10][11][12] This method is often preferred for its mild conditions and broad substrate scope.

Protocol 1: Direct N-Alkylation using Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Experimental Workflow

Caption: Workflow for the direct N-alkylation of (S)-Ethyl piperidine-2-carboxylate HCl.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |

| (S)-Ethyl piperidine-2-carboxylate HCl | 123495-48-7 | 193.67 | Starting material. |

| Alkyl Halide (e.g., Benzyl Bromide) | 100-39-0 | 171.04 | Electrophile, 1.1 - 1.5 equivalents. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, 2.0 - 3.0 equivalents. |

| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Anhydrous solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction and chromatography. |

| Hexanes | 110-54-3 | 86.18 | For chromatography. |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For work-up. |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |

Experimental Protocol

-